TGN-020

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemie

TGN 020 wird als Werkzeugverbindung in der Untersuchung von Wassertransportmechanismen in Zellen verwendet. Seine Fähigkeit, Aquaporin 4 selektiv zu hemmen, macht es wertvoll, um die Rolle dieses Proteins in verschiedenen physiologischen Prozessen zu verstehen .

Biologie

In der biologischen Forschung wird TGN 020 verwendet, um die Auswirkungen der Hemmung von Aquaporin 4 auf die zelluläre Wasserhomöostase zu untersuchen. Es wurde gezeigt, dass es ischämiebedingtes Hirnödem in Tiermodellen reduziert, was seine potenziellen therapeutischen Anwendungen hervorhebt .

Medizin

TGN 020 wurde auf sein Potenzial zur Behandlung von Erkrankungen wie Hirnödem, Neuromyelitis optica und anderen neurologischen Störungen untersucht. Seine Fähigkeit, die regionale zerebrale Blutströmung zu erhöhen und Hirnödeme zu reduzieren, macht es zu einem vielversprechenden Kandidaten für weitere klinische Forschung .

Industrie

In der pharmazeutischen Industrie wird TGN 020 bei der Entwicklung neuer Therapeutika verwendet, die auf Aquaporin 4 abzielen. Seine selektive Hemmung dieses Proteins liefert eine Grundlage für die Entwicklung von Medikamenten zur Behandlung neurologischer Erkrankungen .

Wirkmechanismus

TGN 020 übt seine Wirkung aus, indem es selektiv Aquaporin 4 hemmt, ein Wasserkanalprotein, das eine entscheidende Rolle bei der Aufrechterhaltung der Wasserhomöostase im Gehirn spielt. Durch die Blockierung dieses Kanals reduziert TGN 020 den Wassertransport über Zellmembranen und lindert so Erkrankungen wie Hirnödeme . Die Hemmung von Aquaporin 4 beeinflusst auch das glymphatische System, das an der Beseitigung von Stoffwechselprodukten aus dem Gehirn beteiligt ist .

Wirkmechanismus

Target of Action

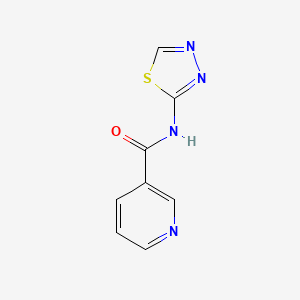

TGN-020, also known as N-(1,3,4-thiadiazol-2-yl)nicotinamide or N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide or N-(1,3,4-THIADIAZOLYL)NICOTINAMIDE, is an inhibitor of Aquaporin 4 (AQP4) . AQP4 is the most abundant water channel in the brain , playing a crucial role in maintaining fluid homeostasis and enabling water movement across barrier membranes .

Mode of Action

This compound interacts with AQP4 to inhibit its activity . This interaction affects the mechanisms involved in water homeostasis in the brain and the clearance of brain parenchyma from various metabolites . The inhibition of AQP4 by this compound can lead to a disruption of the glymphatic system’s functioning .

Biochemical Pathways

This compound affects the glymphatic and ERK1/2 signaling pathways . The glymphatic system, which depends on AQP4, is involved in the clearance of waste products from the brain . The ERK1/2 pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and cell cycle progression . This compound significantly reduces the expression of p-ERK1/2 and p-MEK1/2 .

Pharmacokinetics

It is known that this compound can be administered via injection into the cerebrospinal fluid of the lateral ventricle of the brain . This method of administration allows this compound to directly interact with its target, AQP4, in the brain .

Result of Action

The inhibition of AQP4 by this compound can lead to various effects at the molecular and cellular levels. For instance, in a rat model of Parkinson’s disease, this compound accelerated the transition from the preclinical to clinical stages of the disease, as evidenced by a progression of neurodegeneration in the nigrostriatal system and the development of Parkinson’s disease-like motor symptoms . In a mouse model of cerebral ischemia–reperfusion injury, this compound alleviated inflammation and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the effect of this compound can be influenced by the presence of other molecules. This compound has been suggested to be an AQP4 inhibitor based on Xenopus laevis oocyte swelling assays . The inhibitory action of this compound and many other molecules has been challenged, and many have aqp4-independent effects on brain water transport . Therefore, the specific environment in which this compound is used can significantly influence its action and efficacy.

Biochemische Analyse

Biochemical Properties

N-(1,3,4-thiadiazol-2-yl)nicotinamide plays a significant role in biochemical reactions, particularly as an Aquaporin 4 channel blocker . Aquaporins are integral membrane proteins that serve as channels in the transfer of water and, in some cases, small solutes across the membrane. They are crucial for water homeostasis in cells .

Cellular Effects

The compound’s effects on various types of cells and cellular processes are profound. It reduces ischemia-induced brain edema in animal models and increases regional cerebral blood flow . This suggests that N-(1,3,4-thiadiazol-2-yl)nicotinamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

N-(1,3,4-thiadiazol-2-yl)nicotinamide exerts its effects at the molecular level primarily through its action as an Aquaporin 4 channel blocker . By inhibiting this channel, it can control the movement of water in cells, thereby influencing various cellular functions and potentially leading to its observed effects on brain edema and cerebral blood flow .

Temporal Effects in Laboratory Settings

Given its role in reducing brain edema, it is likely that its effects may change over time, potentially in response to the progression of the condition it is being used to treat .

Dosage Effects in Animal Models

Its role in reducing brain edema suggests that it may have dose-dependent effects .

Metabolic Pathways

As an Aquaporin 4 channel blocker, it may interact with enzymes or cofactors involved in the regulation of water homeostasis .

Transport and Distribution

Given its role as an Aquaporin 4 channel blocker, it may be localized to areas of the cell where these channels are present .

Subcellular Localization

Given its role as an Aquaporin 4 channel blocker, it is likely to be found in areas of the cell where these channels are present .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TGN 020 beinhaltet die direkte Kondensation von Nicotinoylchlorid und 2-Amino-1,3,4-Thiadiazol. Diese Reaktion liefert typischerweise das gewünschte Produkt mit einer Ausbeute von über 85% . Die Reaktion wird in Dichlormethan unter Stickstoffatmosphäre mit N-Methylmorpholin als Base durchgeführt .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für TGN 020 nicht umfassend dokumentiert sind, kann der oben erwähnte Syntheseweg für die industrielle Produktion hochskaliert werden. Die wichtigsten Schritte beinhalten die Sicherstellung der Reinheit der Ausgangsmaterialien und die Aufrechterhaltung kontrollierter Reaktionsbedingungen, um hohe Ausbeuten und Reinheit des Endprodukts zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

TGN 020 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Thiadiazol- und Pyridinringe. Diese Reaktionen können genutzt werden, um die Verbindung für verschiedene Anwendungen zu modifizieren.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien umfassen Halogenierungsmittel und Nucleophile. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dichlormethan oder Dimethylsulfoxid durchgeführt.

Oxidation und Reduktion: Obwohl TGN 020 selbst nicht häufig Oxidation oder Reduktion unterzogen wird, können seine Derivate unter bestimmten Bedingungen diese Reaktionen durchlaufen.

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen mit TGN 020 gebildet werden, sind typischerweise Derivate mit modifizierten funktionellen Gruppen, die für weitere Forschungs- und Entwicklungsarbeiten in der medizinischen Chemie verwendet werden können.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

TGN 020 zeichnet sich durch seine hohe Selektivität für Aquaporin 4 und seine nachgewiesene Wirksamkeit bei der Reduktion von Hirnödemen in Tiermodellen aus. Seine gut dokumentierte Synthese und etablierte biologische Aktivität machen es zu einer wertvollen Verbindung sowohl für die Forschung als auch für die therapeutische Entwicklung .

Eigenschaften

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4OS/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEGZHOPKZFKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400268 | |

| Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51987-99-6 | |

| Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of TGN-020?

A1: this compound is a potent and selective inhibitor of Aquaporin-4 (AQP4) [, , , ]. AQP4 is a water channel protein abundantly expressed in the central nervous system, primarily in astrocyte end-feet [, ].

Q2: How does this compound interact with AQP4?

A2: While the exact binding mechanism of this compound to AQP4 is still under investigation, it is hypothesized that this compound interacts with specific amino acid residues within the AQP4 channel pore, effectively blocking water transport [, ].

Q3: What are the downstream effects of AQP4 inhibition by this compound?

A3: Inhibition of AQP4 by this compound has been shown to:

- Reduce brain edema: In various preclinical models of stroke, traumatic brain injury, and spinal cord injury, this compound administration significantly reduced edema formation and improved neurological outcomes [, , , , ].

- Attenuate neuroinflammation: this compound treatment has been associated with decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and reduced astrogliosis in models of stroke and neuropathic pain [, , ].

- Modulate glymphatic function: Research suggests that this compound can influence the glymphatic system, a brain-wide network responsible for clearing waste products. Studies have reported both impaired and enhanced glymphatic transport with this compound, highlighting the complex interplay between AQP4 and this system [, ].

- Influence neuronal activity: By modulating astrocyte volume and potassium buffering, AQP4 inhibition with this compound can indirectly influence the activity of nearby neurons. For example, studies in the hypothalamus have shown that this compound can alter the firing rate of vasopressin neurons [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C8H6N4OS, and its molecular weight is 206.24 g/mol [].

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research excerpts do not include specific spectroscopic data, it's important to note that techniques like NMR and mass spectrometry are routinely used for structural characterization of compounds like this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.